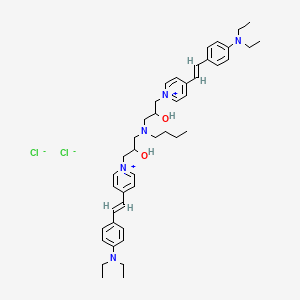
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound that features a tetrahydrofuran ring substituted with benzoyloxy and chloropurine groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol or halohydrin precursors.
Introduction of the benzoyloxy groups: Benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the chloropurine moiety: This step involves nucleophilic substitution reactions where the chloropurine is introduced to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes.
作用机制
The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate: Similar structure but lacks the chlorine atom.
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate: Similar structure but with acetate groups instead of benzoate.
Uniqueness
The presence of the chlorine atom in (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate imparts unique chemical properties, such as increased reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a subject of interest for further research.
属性
分子式 |
C31H23ClN4O7 |
|---|---|
分子量 |
599.0 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H23ClN4O7/c32-26-23-27(34-17-33-26)36(18-35-23)28-25(43-31(39)21-14-8-3-9-15-21)24(42-30(38)20-12-6-2-7-13-20)22(41-28)16-40-29(37)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,28H,16H2/t22-,24-,25-,28-/m1/s1 |
InChI 键 |
ICXJNBAYBXYBLB-ZYWWQZICSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


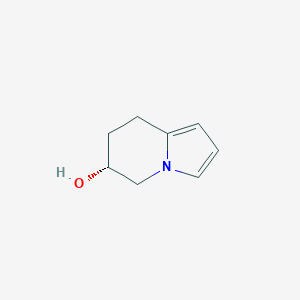
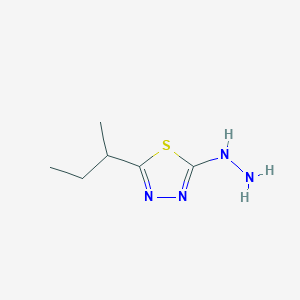


![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)

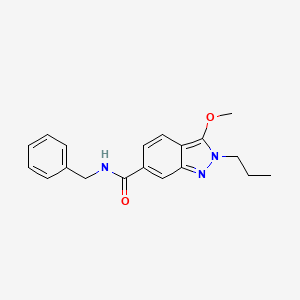
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
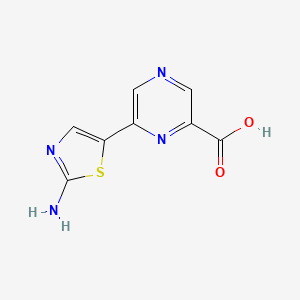
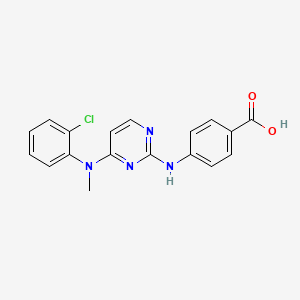
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
